molecular formula C11H24O4Si B12684809 (3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane CAS No. 93777-92-5

(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane

Cat. No.: B12684809
CAS No.: 93777-92-5
M. Wt: 248.39 g/mol
InChI Key: LNRZNEMBUREBON-UHFFFAOYSA-N
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Description

EINECS 298-124-5, also known as glyoxylic acid, is an organic compound with the molecular formula C2H2O3. It is a colorless solid that is highly soluble in water. Glyoxylic acid is an important intermediate in various chemical reactions and is widely used in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.

Industrial Production Methods

In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glyoxylic acid undergoes various chemical reactions, including:

    Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.

    Reduction: It can be reduced to glycolic acid.

    Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.

Major Products

    Oxalic acid: Formed through oxidation.

    Glycolic acid: Formed through reduction.

    Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Glyoxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: Glyoxylic acid is involved in metabolic pathways, such as the glyoxylate cycle.

    Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.

    Industry: Glyoxylic acid is used in the production of agrochemicals, cosmetics, and fragrances.

Mechanism of Action

Glyoxylic acid exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.

    Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid: Similar in structure but differs in oxidation state.

    Glycolic acid: Similar in structure but differs in functional groups.

    Formic acid: Similar in molecular size but differs in chemical properties.

Uniqueness

Glyoxylic acid is unique due to its dual functionality as both an aldehyde and a carboxylic acid. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

93777-92-5

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3

InChI Key

LNRZNEMBUREBON-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](C)(C)CCCOCC1CO1

Origin of Product

United States

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